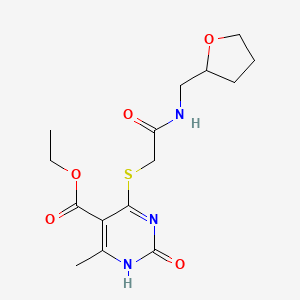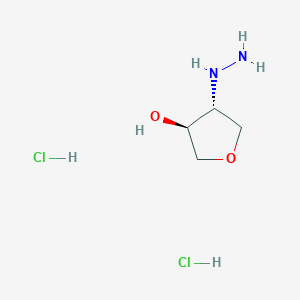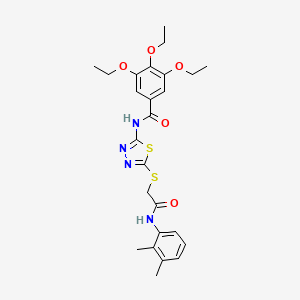
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amine group, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have various chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, thiophene derivatives, which share a similar sulfur-containing ring structure, can be synthesized through Gewald reactions .Molecular Structure Analysis
The compound’s structure includes a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . It also contains an amide group attached to a benzene ring, which could potentially participate in hydrogen bonding and π-π stacking interactions.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the amine group could participate in nucleophilic substitution reactions, and the carbonyl group in the amide could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthesis and Characterization
The formation of 1,2,4-thiadiazoles, to which the compound is closely related, has been investigated through condensation reactions involving thiobenzamides. Forlani et al. (2000) elucidated the mechanism of thiadiazoles formation via the condensation of thiobenzamides and N-substituted thioureas, highlighting the role of spectroscopic properties and X-ray diffraction in determining structure Forlani et al., 2000.
Chemical Reactions and Mechanisms
Research by Forlani and Boga (2002) on the kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas provided insights into the production of 1,2,4-thiadiazole derivatives, emphasizing the influence of dimethyl sulfoxide, halide ions, and an acidic catalyst on reaction rates Forlani & Boga, 2002.
Potential Applications
The compound's structure suggests its utility in synthesizing novel materials or acting as a precursor for pharmacologically active agents. While this specific compound's applications are not directly documented, related research on thiadiazoles and benzamides demonstrates their significance in medicinal chemistry, including the development of antitumor agents and the study of their mechanisms Palmer et al., 1996.
Photodynamic Therapy
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds, including thiadiazole derivatives, for photodynamic therapy, indicating the potential use of similar compounds in cancer treatment through Type II photosensitizers Pişkin et al., 2020.
Material Science Applications
Research into the synthesis and characterization of novel aromatic polyimides involving thiadiazole derivatives reveals the compound's relevance in creating high-performance materials with applications in electronics and aerospace due to their thermal stability and solubility properties Butt et al., 2005.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-11-9-10-15(4)16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXHMXDTZYRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)
![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

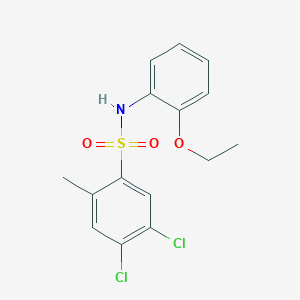
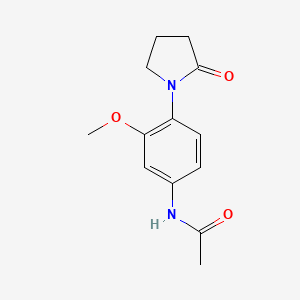
![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)
